molecular formula C17H23N5O3S2 B2638647 N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 1021248-39-4

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2638647
CAS No.: 1021248-39-4
M. Wt: 409.52
InChI Key: YFMRVWVBYMPKJH-UHFFFAOYSA-N
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Description

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a piperazine ring, a sulfonyl group, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine-Piperazine Intermediate: The initial step involves the reaction of pyrimidine-2-amine with piperazine under controlled conditions to form the pyrimidine-piperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming a sulfonylated intermediate.

    Linking with Propyl Chain: The sulfonylated intermediate is further reacted with 3-bromopropylamine to attach the propyl chain.

    Final Coupling with Thiophene-Acetamide: The final step involves coupling the intermediate with 2-(thiophen-2-yl)acetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Sulfide derivatives of the sulfonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, the pyrimidine and piperazine rings may interact with nucleotide-binding sites, while the sulfonyl and thiophene groups could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group, which may affect its binding properties and biological activity.

    N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(furan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring, which could influence its chemical reactivity and interactions with biological targets.

Uniqueness

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the sulfonyl and thiophene groups, along with the pyrimidine and piperazine rings, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S2/c23-16(14-15-4-1-12-26-15)18-7-3-13-27(24,25)22-10-8-21(9-11-22)17-19-5-2-6-20-17/h1-2,4-6,12H,3,7-11,13-14H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMRVWVBYMPKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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